Product packaging for 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde(Cat. No.:)

4-(Pyrazin-2-YL)thiophene-2-carbaldehyde

Cat. No.: B8489727
M. Wt: 190.22 g/mol
InChI Key: RVJVVIBKOICVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyrazin-2-yl)thiophene-2-carbaldehyde (CAS 545424-60-0) is a high-value heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule serves as a versatile synthetic intermediate, particularly in constructing complex structures for pharmaceutical development. Its molecular structure, which incorporates an electron-deficient pyrazine ring and an electron-rich thiophene ring, creates a push-pull system conducive to intramolecular charge transfer. This property makes it a promising candidate for developing organic nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics, including optical communications and data storage . In drug discovery, the pyrazine moiety is a privileged pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities such as anticancer, antidiabetic, and anti-inflammatory properties . The thiophene ring, ranked 4th in the US FDA drug approvals for sulfur-containing small molecules over the last decade, is a key scaffold that enhances drug-receptor interactions and improves metabolic stability . As a hybrid molecule, this compound is an ideal building block for synthesizing novel analogs, including 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, for further biological evaluation . The aldehyde functional group provides a reactive handle for further chemical modifications, allowing researchers to explore a wide array of derivatives. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2OS B8489727 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-pyrazin-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-5-8-3-7(6-13-8)9-4-10-1-2-11-9/h1-6H

InChI Key

RVJVVIBKOICVJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CSC(=C2)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies

Established Synthetic Pathways to 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde

The most plausible and established route to synthesize this compound is through a convergent approach that utilizes a cross-coupling reaction to join the two heterocyclic fragments. This method is favored for its efficiency and control over the final product's structure.

Convergent and Linear Synthesis Approaches

A convergent synthesis is the most logical approach for constructing this compound. This strategy involves the independent synthesis of two key building blocks, a pyrazine (B50134) derivative and a thiophene (B33073) derivative, which are then joined in a final step. The key coupling reaction is typically a Suzuki-Miyaura cross-coupling between 4-bromothiophene-2-carbaldehyde and pyrazin-2-ylboronic acid. nih.govnih.govlookchem.com This method allows for the rapid assembly of the target molecule from readily available starting materials.

In contrast, a linear synthesis would involve a step-by-step construction of the molecule, starting from a simpler thiophene or pyrazine core. For instance, one could start with 2-bromopyrazine (B1269915), couple it with a thiophene moiety, and then introduce the aldehyde group at the 2-position of the thiophene ring. However, this approach is generally less efficient and can lead to issues with regioselectivity during the functionalization steps.

Formation of the Thiophene Core with Subsequent Pyrazine Annulation

The synthesis of this compound does not typically proceed through the formation of the thiophene core with a subsequent annulation (ring-forming reaction) of the pyrazine ring. Such multi-step annulation strategies are complex and often result in lower yields compared to the more direct cross-coupling methods. The established and more efficient route involves the coupling of pre-formed thiophene and pyrazine rings.

Sequential Functionalization Approaches for Aldehyde Incorporation

The aldehyde group can be incorporated at different stages of the synthesis. The most common and regioselective method is to use a pre-functionalized thiophene starting material, such as 4-bromothiophene-2-carbaldehyde. nih.govmdpi.com This ensures the aldehyde is correctly positioned from the outset.

Alternatively, the aldehyde could be introduced after the pyrazinylthiophene core has been assembled. This would involve the synthesis of 2-(thiophen-4-yl)pyrazine, followed by formylation at the 2-position of the thiophene ring. A common method for this transformation is the Vilsmeier-Haack reaction, which uses phosphoryl chloride and dimethylformamide to introduce the aldehyde group onto electron-rich aromatic rings like thiophene. wikipedia.org However, this approach may suffer from a lack of complete regioselectivity, potentially yielding a mixture of isomers.

Advanced Catalytic Techniques in Synthesis

The synthesis of this compound heavily relies on advanced catalytic techniques, particularly those mediated by transition metals like palladium. These methods provide a powerful means of forming the crucial carbon-carbon bond between the thiophene and pyrazine rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related structures)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including this compound. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, pyrazin-2-ylboronic acid) with an organic halide (4-bromothiophene-2-carbaldehyde). nih.govlookchem.com The reaction is known for its high tolerance of various functional groups, mild reaction conditions, and generally good to excellent yields. nih.gov

A typical Suzuki-Miyaura reaction for the synthesis of a 4-arylthiophene-2-carbaldehyde, which serves as a model for the synthesis of the target compound, is depicted below:

Reaction Scheme for Suzuki-Miyaura Coupling

The table below summarizes typical conditions used for the Suzuki-Miyaura coupling in the synthesis of analogous 4-arylthiophene-2-carbaldehydes. nih.govmdpi.comresearchgate.net

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₃PO₄Toluene/Water85-90Good
Pd(PPh₃)₄K₃PO₄1,4-Dioxane85-90Moderate

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, represent a highly efficient strategy in modern organic synthesis. These reactions are characterized by their high atom economy, step economy, and the ability to rapidly generate molecular complexity from simple starting materials. While a direct multi-component synthesis for this compound has not been explicitly detailed in the literature, the principles of MCRs offer a conceptual framework for its potential construction. The assembly of such a substituted heterocyclic system could be envisioned through the adaptation of established MCRs that form polysubstituted thiophene rings.

One of the most prominent MCRs for thiophene synthesis is the Gewald three-component reaction. nih.govarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. nih.govarkat-usa.orgorganic-chemistry.org Theoretically, to construct the this compound scaffold, a pyrazine-containing starting material could be incorporated into a Gewald-type reaction. For instance, a ketone bearing a pyrazin-2-yl group at the α-position could serve as one of the key components. Subsequent functional group transformations of the resulting 2-aminothiophene would be necessary to install the carbaldehyde at the 2-position, for example, via a Sandmeyer-type reaction of the corresponding diazonium salt.

The versatility of the Gewald reaction and its numerous modifications allow for the synthesis of a wide array of substituted thiophenes, making it a plausible, albeit indirect, route to the target scaffold. researchgate.nettandfonline.com The reaction conditions are generally mild, and the starting materials are often readily available, which are significant advantages of this approach. arkat-usa.org

Alternative MCR strategies for thiophene synthesis could also be considered. nih.govresearchgate.net For example, reactions involving the cyclization of functionalized alkynes or other appropriately substituted acyclic precursors in a multi-component fashion have been reported to yield highly substituted thiophenes. nih.gov A hypothetical MCR could involve a pyrazinyl-substituted building block reacting with components that would ultimately form the thiophene ring and introduce the carbaldehyde or a precursor group.

While these MCR approaches are speculative for the direct synthesis of this compound, they highlight a powerful and convergent synthetic philosophy. The development of a bespoke MCR for this target would be a significant advancement, offering a streamlined alternative to the more common multi-step approaches, such as cross-coupling reactions like the Suzuki-Miyaura coupling, which have been successfully used to synthesize various 4-arylthiophene-2-carbaldehydes. nih.govresearchgate.netmdpi.com

The following interactive table summarizes the key features of the Gewald reaction, a foundational MCR for thiophene synthesis, to illustrate the principles that could be adapted for the synthesis of the target compound.

Reaction ComponentRole in Scaffold FormationPotential for Pyrazinyl Moiety IntroductionTypical Reagents
Carbonyl CompoundProvides C4 and C5 of the thiophene ringHigh: An α-pyrazinyl ketone could be used.Aldehydes, Ketones
Active Methylene NitrileProvides C2 and C3 of the thiophene ring and the C2-substituentLow: Less common for introducing aryl groups at this position.Malononitrile, Ethyl cyanoacetate, Cyanoacetamide
Elemental SulfurProvides the sulfur atom of the thiophene ringN/AS8
BaseCatalystN/AMorpholine, Diethylamine, Triethylamine

Reactivity Profile and Transformational Chemistry

Chemical Transformations of the Aldehyde Functionality

The carbaldehyde group is a primary center of reactivity, readily undergoing nucleophilic addition and subsequent reactions. This functionality allows for the extensive derivatization of the molecule.

The aldehyde group of 4-(pyrazin-2-yl)thiophene-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. redalyc.org The formation of these compounds is a common and straightforward transformation for aromatic aldehydes. organic-chemistry.orgderpharmachemica.com

For instance, thiophene-2-carboxaldehyde and its derivatives are known to react with various amines, including o-phenylenediamine, in ethanol (B145695) to produce the corresponding Schiff base ligands. oncologyradiotherapy.com Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can yield azines, where two aldehyde molecules are linked by a C=N-N=C bridge. nih.gov The general scheme for Schiff base formation involves the reaction of an aldehyde with a primary amine, often catalyzed by acid, leading to the formation of an imine and water. rdd.edu.iqresearchgate.net These reactions are fundamental in synthetic chemistry for creating diverse molecular architectures.

Table 1: Examples of Condensation Reactions with Thiophene (B33073) Aldehyde Derivatives
Aldehyde ReactantAmine/Hydrazine ReactantReaction ConditionsProduct TypeSource
Thiophene-2-carboxaldehydeo-phenylenediamineEthanol, refluxSchiff Base oncologyradiotherapy.com
Thiophene-2-carboxaldehydeHydrazine hydrateEthanol, refluxAzine nih.gov
Substituted BenzaldehydeSubstituted Aromatic AnilineEthanol, NaOHImine rdd.edu.iq

The aldehyde functionality is susceptible to nucleophilic addition, a key step in reactions like aldol (B89426) condensations. masterorganicchemistry.comlibretexts.org In a typical aldol reaction, an enolate ion attacks the carbonyl carbon of another aldehyde or ketone molecule, forming a β-hydroxy carbonyl compound. diva-portal.org While specific examples of this compound undergoing aldol-type condensations are not extensively documented in the reviewed literature, the general reactivity of aromatic aldehydes suggests its potential to participate in such transformations. The electrophilic nature of the carbonyl carbon, enhanced by the aromatic rings, makes it a suitable target for nucleophilic attack by enolates or other carbon nucleophiles. libretexts.org The reaction would proceed through a tetrahedral intermediate before subsequent protonation or elimination steps. libretexts.org

The carbaldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Standard reducing agents can convert the aldehyde to the corresponding alcohol, 4-(pyrazin-2-yl)thiophen-2-yl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation: Oxidation of the aldehyde group yields 4-(pyrazin-2-yl)thiophene-2-carboxylic acid. A variety of oxidizing agents can accomplish this, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are characteristic reactions for aldehydes.

Electrophilic and Nucleophilic Aromatic Substitution on Heterocyclic Rings

The electronic properties of the pyrazine (B50134) and thiophene rings govern their susceptibility to aromatic substitution reactions. Thiophene is an electron-rich heterocycle and generally undergoes electrophilic aromatic substitution preferentially at the C2 (α) position. researchgate.net However, in this compound, the C2 and C4 positions are already substituted. The remaining C3 and C5 positions are available for substitution. The pyrazine ring and the carbaldehyde group are both electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. scribd.comlibretexts.org Substitution, if it occurs, would likely be directed to the C5 position, which is furthest from the deactivating aldehyde group.

Conversely, the pyrazine ring is electron-deficient and generally resistant to electrophilic substitution but can be susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or with strong nucleophiles.

Derivatization via Side-Chain Modifications

Derivatization of this compound can be achieved through modifications of its side chains. The primary site for such modification is the aldehyde group itself, as detailed in section 3.1. Additionally, if the aldehyde is first reduced to a methyl group, this alkyl side chain could potentially be functionalized. However, a more common strategy for introducing diverse functionality onto a thiophene ring involves post-polymerization modifications or starting with a functionalized thiophene monomer. cmu.eduresearchgate.net For instance, a bromoalkyl side chain on a polythiophene backbone can be converted to carboxylic acids, amines, or thiols. cmu.edu While not a direct modification of the title compound, this illustrates a general strategy for functionalizing thiophene-based structures.

Polymerization Mechanisms (e.g., acid catalysis)

Aldehydes can undergo polymerization, often under acidic or basic conditions, to form polyacetals. cmu.edutandfonline.com Aromatic aldehydes, in particular, can be polymerized through cationic mechanisms. For example, the polymerization of o-vinylbenzaldehyde with a BF₃OEt₂ catalyst proceeds via a cationic pathway. scispace.com Similarly, phthalaldehyde undergoes cyclopolymerization. acs.org While specific studies on the polymerization of this compound are not prominent in the literature, it is conceivable that under strong acid catalysis, the aldehyde could polymerize. The process would likely involve the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the oxygen of another monomer unit, leading to the formation of an acetal (B89532) linkage.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

High-resolution NMR spectroscopy is fundamental for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, as well as the protons on the thiophene (B33073) and pyrazine (B50134) rings. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically around δ 9.9-10.0 ppm. nih.gov For the parent compound, thiophene-2-carbaldehyde (B41791), the thiophene protons appear as multiplets between δ 7.22 and δ 7.80 ppm. rsc.org In 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde, the protons on the thiophene ring (at positions 3 and 5) would likely appear as distinct doublets or singlets, with their chemical shifts influenced by the electronic effects of both the aldehyde and pyrazine substituents. The three protons on the pyrazine ring are expected to resonate in the aromatic region, typically between δ 8.0 and δ 9.0 ppm, with characteristic coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected around δ 183 ppm. rsc.org The carbons of the thiophene and pyrazine rings would appear in the aromatic region (approximately δ 120-150 ppm). For thiophene itself, the carbon signals are observed around δ 125 ppm. chemicalbook.com The specific chemical shifts for the carbons in this compound would be determined by the substitution pattern.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would establish the coupling relationships between protons on the same ring system, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (CHO)9.9 - 10.1182 - 185
Thiophene-H37.5 - 7.9130 - 140
Thiophene-H57.8 - 8.2135 - 145
Pyrazine-H8.5 - 9.0140 - 150
Thiophene-C2-142 - 148
Thiophene-C3-130 - 140
Thiophene-C4-145 - 155
Thiophene-C5-135 - 145
Pyrazine-C-140 - 150

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For thiophene-2-carbaldehyde, this peak is observed around 1683 cm⁻¹. researchgate.net Other characteristic bands would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the aldehyde proton around 2825 cm⁻¹, and a series of complex bands in the 1600-1000 cm⁻¹ "fingerprint" region corresponding to C=C and C=N stretching and ring vibrations of the thiophene and pyrazine moieties. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The aromatic ring breathing modes of both the thiophene and pyrazine rings are expected to give rise to strong signals, which are particularly useful for characterizing the heterocyclic core.

Table 2: Key Expected Vibrational Frequencies (cm⁻¹)
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aldehyde C-H Stretch2850 - 28202850 - 2820
Aldehyde C=O Stretch1690 - 16651690 - 1665
Aromatic C=C/C=N Stretch1600 - 14001600 - 1400
Thiophene Ring Vibrations1500 - 1000Strong signals expected
Pyrazine Ring Vibrations1500 - 1000Strong signals expected

High-Resolution Mass Spectrometric Characterization (HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-(Pyrazin-2-YL)thiophene-2-carbaldehyde, which has the same molecular formula C₉H₆N₂OS as the target compound, the calculated formula weight is 190.22. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₆N₂OS). This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound, the expected peak would be at an m/z (mass-to-charge ratio) of approximately 191.03. rsc.orgmdpi.com Analysis of the fragmentation pattern in tandem MS (MS/MS) could reveal characteristic losses, such as the loss of a carbonyl group (CO), to further confirm the structure.

Electronic Absorption and Photoluminescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's conjugated π-system. The conjugation between the electron-deficient pyrazine ring and the electron-rich thiophene ring, extended by the carbonyl group, is expected to result in significant absorption in the UV-visible region.

The UV-Vis absorption spectrum of poly(thiophene-2-carbaldehyde) shows multiple absorption peaks, with maxima observed at 443, 657, and 746 nm, indicating an extended conjugated system. journalskuwait.org For the monomer, electronic transitions, likely of the π→π* and n→π* type, would be expected at shorter wavelengths. The incorporation of the pyrazine moiety can influence the HOMO-LUMO energy gap. researchgate.net Pyrazine-containing materials are known for their interesting photophysical properties and potential for luminescence. researchgate.net Therefore, photoluminescence studies could reveal emissive properties, with the emission wavelength being dependent on the extent of intramolecular charge transfer (ICT) from the thiophene to the pyrazine ring.

X-ray Crystallography for Molecular Geometry and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not reported, analysis of related structures allows for prediction of its key geometric features.

The molecule is expected to be largely planar to maximize π-conjugation between the two aromatic rings. Crystal structures of similar compounds, such as thiophene-2-carbaldehyde azine, confirm the planarity of the thiophene-aldehyde moiety. nih.gov The dihedral angle between the thiophene and pyrazine rings would be a key parameter, influencing the electronic communication between them. In the solid state, supramolecular architecture would likely be governed by intermolecular interactions such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking between the aromatic rings of adjacent molecules.

Advanced Morphological and Surface Analysis (e.g., SEM, AFM, XPS, EDX for polymeric forms)

Should this compound be used as a monomer for polymerization, a variety of surface and morphological analysis techniques would be employed to characterize the resulting material. Studies on poly(thiophene-2-carbaldehyde) provide a template for what could be expected. researchgate.netjournalskuwait.org

Scanning Electron Microscopy (SEM): SEM analysis would reveal the surface morphology of the polymer. For poly(thiophene-2-carbaldehyde), SEM images show the polymer consists of globular, spherical particles that aggregate into larger clusters. researchgate.netjournalskuwait.org Particle diameters were found to be in the nanometer range.

Atomic Force Microscopy (AFM): AFM provides high-resolution 3D topographical information about the polymer surface, including surface roughness and particle size distribution. For poly(thiophene-2-carbaldehyde) films, the average particle diameter was determined to be around 167 nm. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the material. It would be used to confirm the presence of Carbon, Nitrogen, Oxygen, and Sulfur in their expected chemical environments in the polymer.

Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX provides elemental analysis of the sample, confirming the presence and relative abundance of C, N, O, and S, consistent with the polymer's structure. researchgate.netjournalskuwait.org

Table 3: Summary of Morphological Analysis Findings for Poly(thiophene-2-carbaldehyde)
TechniqueObservationFindingReference
SEMSurface MorphologyGlobular, spherical particles forming clusters. researchgate.netjournalskuwait.org
SEMParticle SizeAverage diameter of ~121-127 nm. researchgate.netjournalskuwait.org
AFMSurface TopographyRough surface with distinct particles. researchgate.net
AFMParticle SizeAverage diameter of ~167 nm for film. researchgate.net
EDXElemental AnalysisConfirms presence of Carbon, Oxygen, and Sulfur. researchgate.netjournalskuwait.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No specific data found.

Molecular Geometry Optimization and Electronic Structure Analysis

No specific data found.

Frontier Molecular Orbital (FMO) Theory Applications (EHOMO, ELUMO, HOMO-LUMO gap)

No specific data found.

Reactivity Indices and Thermochemical Parameters (e.g., Electrophilicity Index, Chemical Hardness, Chemical Softness)

No specific data found.

Molecular Docking Studies (for interactions with macromolecules)

No specific data found.

Molecular Dynamics Simulations

No specific data found.

Prediction of Spectroscopic Signatures

No specific data found.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Computational and theoretical chemistry investigations play a pivotal role in understanding and predicting the nonlinear optical (NLO) properties of novel organic compounds. While direct theoretical assessments of 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde are not extensively documented in existing literature, valuable insights can be drawn from computational studies on structurally analogous compounds. Research into pyrazine (B50134) and thiophene-containing molecules reveals that this class of materials is of significant interest for NLO applications due to the interplay between electron-donating and electron-accepting moieties, facilitated by a π-conjugated system. mdpi.comnih.gov

A pertinent study by Ahmad et al. (2021) provides a comprehensive theoretical investigation into the NLO properties of a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.govmdpi.com These compounds share a core structure comprising pyrazine and thiophene (B33073) rings, making them suitable analogs for understanding the potential NLO behavior of this compound. The delocalization of π-electrons across the pyrazine, thiophene, and adjacent aromatic systems is a key factor in determining the NLO response. mdpi.comnih.gov

The research employed Density Functional Theory (DFT) calculations to determine various electronic and optical parameters, including the first hyperpolarizability (βo), which is a measure of the second-order NLO response. mdpi.com The study investigated how different aryl substituents on the thiophene ring influence the electronic properties and, consequently, the magnitude of the NLO effect. mdpi.comnih.gov

The calculated first hyperpolarizability (βo) values for the series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are presented in the table below. The data demonstrates a clear structure-property relationship, where the nature of the substituent on the aryl ring significantly modulates the NLO response. For instance, the presence of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer characteristics, which in turn affects the hyperpolarizability. mdpi.com The compound featuring a mercapto (-SH) substituent (4i) exhibited the lowest HOMO-LUMO energy gap, suggesting higher reactivity and a notable NLO response. mdpi.com

The computational findings for these related compounds underscore the potential of pyrazinyl-thiophene architectures as promising scaffolds for NLO materials. The combination of the electron-deficient pyrazine ring and the π-excessive thiophene ring, further functionalized with a carbaldehyde group in the case of this compound, would likely result in significant intramolecular charge transfer and a substantial NLO response.

CompoundSubstituent (Aryl Group)First Hyperpolarizability (βo) (a.u.)HOMO-LUMO Energy Gap (ΔE) (eV)
4aPhenyl1520.124.88
4b4-Chlorophenyl1009.194.83
4c3-Acetylphenyl4167.094.68
4d4-(Trifluoromethyl)phenyl3257.654.93
4e3,5-Dimethylphenyl1256.094.81
4f3,4-Dichlorophenyl2248.884.79
4g4-Methoxyphenyl2931.424.59
4h4-Hydroxyphenyl2733.184.55
4i4-Mercaptophenyl3859.934.21
4jNaphthalen-2-yl2411.344.52
4kThiophen-2-yl1729.044.58
4l5-Chlorothiophen-2-yl1371.744.55
4m1H-Indol-5-yl3650.194.33
4nBenzofuran-2-yl3588.994.49

Data sourced from Ahmad et al. (2021). mdpi.com The calculations were performed using DFT. The βo values are given in atomic units (a.u.).

Coordination Chemistry and Metal Complexation

Ligand Design Principles Incorporating the 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde Scaffold

No specific literature was found detailing the design principles for this particular scaffold in coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

There are no available research articles describing the synthesis and characterization of transition metal complexes derived from this specific ligand.

Metal-Ligand Binding Modes and Stoichiometry

Without synthesized complexes, there is no experimental data on the binding modes or stoichiometry of this compound with metal ions.

Electronic and Magnetic Properties of Coordination Compounds

Information regarding the electronic and magnetic properties of coordination compounds of this ligand is absent from the current scientific literature.

To provide a scientifically sound article, published, peer-reviewed data on the specific compound requested is essential. As this is not available, fulfilling the request is not possible at this time.

Applications in Advanced Materials Science and Organic Electronics

Development of Conductive Polymers and Oligomers

The aldehyde functionality on the 4-(Pyrazin-2-yl)thiophene-2-carbaldehyde molecule serves as a key reactive site for polymerization. Through reactions like condensation polymerization (e.g., with amines to form polyazomethines) or Knoevenagel condensation, this precursor can be integrated into the main chain of conjugated polymers. The resulting polymers feature an alternating donor-acceptor structure, which is a critical design strategy for narrowing the material's band gap.

The intramolecular charge transfer (ICT) from the thiophene (B33073) donor to the pyrazine (B50134) acceptor unit lowers the energy of the lowest unoccupied molecular orbital (LUMO) while raising the highest occupied molecular orbital (HOMO), effectively reducing the HOMO-LUMO gap. This reduction is crucial for enhancing electrical conductivity, as it facilitates the movement of charge carriers (electrons and holes) along the polymer backbone. Research on analogous D-A systems has demonstrated that this approach is effective in creating polymers with tailored electronic properties. For instance, polymers incorporating pyrazine and thiophene derivatives have been synthesized and shown to possess low band gaps, a desirable characteristic for conductive materials mdpi.comnih.gov.

Oligomers synthesized from this compound can serve as model systems to study the fundamental structure-property relationships in their polymeric counterparts. By systematically increasing the number of repeating units, researchers can track the evolution of electronic and optical properties, providing valuable insights into the behavior of the bulk polymer researchgate.net.

Table 1: Properties of Donor-Acceptor Polymers Based on Thiophene and Pyrazine Derivatives

Data adapted from a study on analogous donor-acceptor polymers to illustrate typical electronic properties. mdpi.com

Organic Semiconductor Materials for Electronic Devices

The donor-acceptor nature of this compound is highly advantageous for its use in organic semiconductor materials, particularly for applications in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs). The electron-deficient pyrazine moiety enhances the electron-accepting capability of the resulting material, which can facilitate n-type (electron) or ambipolar (both electron and hole) charge transport.

In OTFTs, polymers derived from this compound can be used as the active channel material. The charge carrier mobility in these materials is heavily influenced by the molecular packing in the solid state. The planar structure of the pyrazinyl-thiophene unit can promote intermolecular π-π stacking, creating efficient pathways for charge transport rsc.orgresearchgate.net.

For OPV applications, polymers based on this compound can act as the donor material when blended with a fullerene acceptor. The D-A structure helps to tailor the polymer's absorption spectrum to better match the solar spectrum and ensures appropriate energy level alignment with the acceptor for efficient exciton (B1674681) dissociation and charge transfer. Thiophene-rich fused-aromatic thienopyrazine systems have been successfully employed to produce low band gap polymers for solar cell applications, achieving power conversion efficiencies of 1.4% in some devices rsc.org.

Chromophoric Systems for Optoelectronic Applications

The distinct donor-acceptor character within this compound makes it a potent chromophore, a molecule responsible for color. The intramolecular charge transfer from the thiophene to the pyrazine ring results in strong absorption of light in the visible or ultraviolet regions of the electromagnetic spectrum.

The carbaldehyde group allows for the chemical modification of this core chromophore. For example, it can be reacted with other molecules to extend the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption and emission wavelengths. This tunability is crucial for designing materials for specific optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and nonlinear optical (NLO) materials.

Computational studies, such as Density Functional Theory (DFT) calculations on similar 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been used to predict the electronic and NLO properties of these chromophores. These studies analyze the HOMO-LUMO energy gap and hyperpolarizability, which are key parameters for assessing NLO activity mdpi.com. The p-electronic delocalization across the pyrazine, thiophene, and any attached aryl groups is fundamental to these NLO properties mdpi.com.

Table 2: Calculated Optoelectronic Properties of a Related Pyrazinyl-Thiophene Derivative

Data for compound 4i (5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide) from DFT calculations, illustrating the type of data relevant to chromophoric systems. mdpi.com

Integration into Star-Shaped Molecules and Dendrimers

The aldehyde group provides a convenient synthetic handle to incorporate the 4-(pyrazin-2-yl)thiophene moiety as a peripheral arm in star-shaped molecules and dendrimers. These highly branched, three-dimensional macromolecules are of great interest in materials science due to their unique properties, such as high solubility and well-defined nanostructures.

By reacting this compound with a multifunctional core molecule (e.g., a triamine or a tris(phosphonate)), star-shaped molecules can be synthesized where three or more pyrazinyl-thiophene arms radiate from a central point rsc.orgrsc.org. This architecture allows for the cooperative action of multiple chromophoric units, potentially enhancing properties like light absorption and emission. The D-A nature of the arms can facilitate efficient energy transfer from the periphery to the core, or vice-versa, making them suitable for applications as light-harvesting antennas or fluorescent sensors.

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This phenomenon is driven by reversible redox (reduction-oxidation) reactions. Polymers and molecules containing the 4-(pyrazin-2-yl)thiophene unit are excellent candidates for electrochromic applications.

The D-A structure is again key. In its neutral state, a polymer derived from this compound would have a specific color determined by its HOMO-LUMO gap. Upon oxidation (p-doping) or reduction (n-doping), charge carriers (polarons and bipolarons) are introduced onto the polymer backbone, creating new electronic states within the band gap. These new states allow for different electronic transitions, resulting in a change in the material's color.

Polymers with alternating thiophene (donor) and pyridopyrazine (acceptor) units have been shown to exhibit both p-type and n-type doping processes, leading to multi-color electrochromism mdpi.com. Similarly, materials based on this compound are expected to display reversible color changes upon electrochemical switching, making them promising for use in smart windows, displays, and electronic paper researchgate.netpkusz.edu.cn.

Table 3: Mentioned Compounds

Utility As a Synthetic Building Block in Medicinal Chemistry Research

Design and Synthesis of Novel Heterocyclic Conjugates

The core structure of 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde is ideally suited for the development of novel heterocyclic conjugates. Medicinal chemists leverage this building block to synthesize hybrid molecules that incorporate multiple pharmacophoric subunits, aiming to modulate different biological targets simultaneously. researchgate.net This approach has led to the creation of compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org

The synthesis of thiophene-pyrazine scaffolds is a key strategy in medicinal chemistry. One prominent method involves the Suzuki cross-coupling reaction. For instance, a bromo-substituted N-(pyrazin-2-yl)thiophene-2-carboxamide can be reacted with various aryl boronic acids to yield a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.govmdpi.com This methodology allows for the introduction of diverse substituents onto the thiophene (B33073) ring, enabling the fine-tuning of the molecule's electronic and pharmacological properties.

The general scheme for such a synthesis starting from a related precursor is as follows:

Step 1: Amide Formation: Condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, often mediated by a coupling agent like titanium tetrachloride (TiCl₄), yields the intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com

Step 2: Suzuki Coupling: The brominated intermediate is then coupled with an aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to form the final 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives. nih.govmdpi.com

These reactions produce thiophene-pyrazine hybrid scaffolds with moderate to good yields, demonstrating the robustness of this synthetic approach. mdpi.com

The thiophene-pyrazine motif is frequently integrated into more complex pharmacophores to create hybrid molecules with enhanced biological profiles. nih.gov The combination of the electron-deficient pyrazine (B50134) ring with the electron-rich thiophene ring creates a unique electronic environment that can improve interactions with biological targets. nih.govnih.gov This scaffold has been incorporated into larger systems containing other bioactive heterocycles, such as pyrazole (B372694) and thiazole (B1198619), leading to molecules with potent and specific activities. nih.govnih.gov The ability to combine these different heterocyclic units allows for the development of drugs that can potentially overcome resistance mechanisms by acting on multiple cellular pathways. acs.org

The aldehyde functionality of this compound is a key starting point for constructing thiazole-containing hybrids. A common pathway involves converting the aldehyde into a precursor suitable for the Hantzsch thiazole synthesis. researchgate.netacs.org For example, a thiophene-containing chalcone (B49325) can be reacted with a thiourea (B124793) or thioamide derivative, which then undergoes cyclization with an α-haloketone (like phenacyl bromide) to form the thiazole ring.

A multi-step synthesis to achieve such a hybrid could involve:

Condensation of the starting aldehyde with an appropriate ketone to form a chalcone.

Reaction of the chalcone with hydrazine (B178648) to form a pyrazoline.

Conversion of the pyrazoline into a pyrazole-1-carbothioamide.

Cyclization of the carbothioamide with a substituted phenacyl bromide to yield the final thiophene-pyrazole-thiazole hybrid. acs.orgnih.gov

This molecular hybridization strategy has been successfully employed to synthesize a variety of thiazole derivatives with significant biological activities. researchgate.net

Table 1: Examples of Synthesized Thiazole-Based Hybrids from Thiophene Precursors

Precursor Reagents Product Structure Biological Activity Reference
Thiophene-pyrazole-carbothioamide Phenacyl bromide, DMF 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Anticancer (BRAFV600E inhibition) acs.orgnih.gov
Thiophene-pyrazoline-thiocarbamoyl Phenacyl bromide, Ethanol (B145695) Thiazolyl-pyrazoline hybrid with thiophene moiety Antifungal acs.orgnih.gov

This table is interactive and can be sorted by column.

Pyrazole derivatives are readily synthesized from precursors derived from this compound. A primary method involves the Claisen-Schmidt condensation of the aldehyde with a substituted acetophenone (B1666503) to form a chalcone (an α,β-unsaturated ketone). This chalcone intermediate is then cyclized by reacting with hydrazine or its derivatives (e.g., phenylhydrazine) to yield a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. nih.govnih.gov

This synthetic route is highly versatile, allowing for the introduction of various substituents on both the thiophene and the newly formed pyrazole rings, thereby generating a diverse library of compounds for biological screening. nih.gov These pyrazole-thiophene hybrids have demonstrated significant potential as antimicrobial and antioxidant agents. nih.gov

Table 2: Synthesis of Pyrazolyl-Thiazole Derivatives from a Thiophene Precursor

Step Reaction Intermediate/Product Reagents Reference
1 Hydrazone Formation & Cyclization 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Acetyl thiophene, Phenyl hydrazine, POCl₃, DMF nih.gov
2 Thiosemicarbazone Formation Pyrazole-thiosemicarbazone derivative Pyrazole-4-carbaldehyde, Thiosemicarbazide nih.gov

This table is interactive and can be sorted by column.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from a thiophene-2-carbaldehyde (B41791) precursor typically involves a multi-step process. First, the aldehyde group is oxidized to a carboxylic acid. This acid is then converted into an acid hydrazide by reacting with hydrazine hydrate (B1144303). nih.govnih.gov The resulting hydrazide is a versatile intermediate for constructing the oxadiazole ring.

Several methods can be employed for the final cyclization step:

Reaction with Carbon Disulfide: The acid hydrazide is treated with carbon disulfide in a basic medium, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Dehydrative Cyclization: The acid hydrazide can be reacted with another carboxylic acid or its derivative to form a diacylhydrazine intermediate, which is then cyclized under dehydrating conditions (e.g., using POCl₃) to form a 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.com

From Thiosemicarbazides: The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide, which undergoes cyclodesulfurization in the presence of a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) to give a 2-amino-1,3,4-oxadiazole derivative. luxembourg-bio.com

These synthetic pathways provide access to a wide range of thiophene-bearing oxadiazole compounds, which are investigated for various medicinal applications, including antimicrobial and antiviral activities. nih.gov

The most direct synthetic application of this compound is the formation of Schiff bases (or imines). The aldehyde group readily undergoes condensation with primary amines, including anilines, alkylamines, and amino acids, typically under mild conditions with acid or base catalysis, to yield the corresponding Schiff base derivative. ijfans.orgresearchgate.net

These reactions are generally high-yielding and straightforward. The resulting Schiff bases are not only biologically active in their own right but also serve as excellent ligands for coordinating with various metal ions (e.g., Cu(II), Zn(II), Co(II)). ijfans.orgacs.orgnih.gov The formation of metal complexes can significantly enhance the biological activity of the parent Schiff base ligand, leading to potent antimicrobial and anticancer agents. ijfans.orgacs.org A well-known reaction is with 2,4-dinitrophenylhydrazine, which forms a colored hydrazone derivative, historically used for the qualitative identification of aldehydes. researchgate.net

Table 3: Examples of Schiff Bases Derived from Thiophene-2-carbaldehyde

Amine Reactant Schiff Base Product Application/Property Reference
4,4'-diaminodiphenylmethane N,N'-(methylenebis(4,1-phenylene))bis(1-(thiophen-2-yl)methanimine) Ligand for transition metal complexes with antimicrobial activity ijfans.org
N1,N1-diethylethane-1,2-diamine (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine Ligand for metal complexes with antimicrobial activity nih.gov

This table is interactive and can be sorted by column.

Strategies for Library Synthesis and Combinatorial Approaches

The chemical scaffold of this compound serves as a valuable starting point for the generation of compound libraries in medicinal chemistry. Its structure, featuring a reactive aldehyde group and two modifiable heterocyclic rings, allows for extensive diversification to explore chemical space and identify novel bioactive molecules. Combinatorial chemistry approaches, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold, are particularly well-suited for this purpose. mdpi.comnih.govnih.gov

A primary strategy for library synthesis revolves around the aldehyde functional group. The carbaldehyde can undergo a wide array of chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines, hydrazones, or oximes. By reacting the core scaffold with a diverse collection of amines, hydrazines, hydroxylamines, or phosphorus ylides, a large and structurally varied library of derivatives can be rapidly assembled. This approach allows for the introduction of a wide range of functional groups and physicochemical properties at the 2-position of the thiophene ring.

Another powerful strategy for generating a library of analogs is through metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govresearchgate.net This method is highly effective for creating carbon-carbon bonds. A synthetic plan could involve a precursor such as 4-bromothiophene-2-carbaldehyde, which can be coupled with a variety of substituted pyrazinylboronic acids or esters. This allows for the synthesis of a library where the pyrazine ring is decorated with different substituents, enabling a systematic investigation of how modifications on this part of the molecule affect biological activity.

Conversely, the core 4-(pyrazin-2-yl)thiophene scaffold can be synthesized first, potentially starting from 2-bromopyrazine (B1269915) and a suitable thiophene boronic ester, and then diversified. For instance, a library of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was successfully synthesized using a Suzuki cross-coupling reaction between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl/heteroaryl boronic acids, demonstrating the feasibility of this approach on a related scaffold. mdpi.comnih.gov This highlights a robust method for creating a library by varying substituents on the thiophene ring.

The following table illustrates a hypothetical combinatorial library generated by reacting this compound with various primary amines to form the corresponding imine derivatives.

EntryAmine Reactant (R-NH₂)Resulting Imine StructureIntroduced R-Group
1AnilineImine structure with Phenyl groupPhenyl
2BenzylamineImine structure with Benzyl groupBenzyl
34-FluoroanilineImine structure with 4-Fluorophenyl group4-Fluorophenyl
4CyclohexylamineImine structure with Cyclohexyl groupCyclohexyl

Structure-Property Relationship Studies from a Synthetic Perspective

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule influence its physical, chemical, and biological properties. nih.govnih.gov For derivatives of this compound, a synthetic chemist's perspective on SPR/SAR involves systematically altering the molecular structure and evaluating the impact on desired attributes, such as target affinity, selectivity, or pharmacokinetic parameters.

Although specific SAR studies for this compound are not extensively documented, valuable inferences can be drawn from research on analogous 4-arylthiophene-2-carbaldehydes. nih.gov In a study where the aryl group at the 4-position was varied, significant changes in biological activity were observed. nih.govresearchgate.net For example, the introduction of specific substituents on a phenyl ring at the 4-position led to compounds with potent antibacterial, antiurease, and antioxidant activities. nih.gov This demonstrates that the nature of the aromatic system attached to the thiophene C4 position—in this case, a pyrazine ring—and any substituents thereon are critical determinants of the molecule's biological profile.

From a synthetic viewpoint, key areas for modification to probe SPR include:

Substitution on the Pyrazine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyrazine ring can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets.

Modification of the Thiophene Ring: While the core is defined, adding substituents at the available 3- or 5-positions of the thiophene ring can influence the molecule's conformation and introduce new interaction points.

Derivatization of the Carbaldehyde Group: As explored in library synthesis, converting the aldehyde into different functional groups (imines, alcohols, alkanes) drastically alters polarity, hydrogen bonding capacity, and steric bulk, which are key factors in receptor binding.

Computational studies on related structures, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been used to establish a relationship between structure and electronic properties. mdpi.comnih.gov Density Functional Theory (DFT) calculations were employed to determine how different aryl substituents affect the HOMO-LUMO energy gap, a measure of chemical reactivity and stability. mdpi.comnih.gov Such studies can guide the synthetic chemist in designing new analogs with optimized electronic characteristics for a specific biological function.

The table below, adapted from findings on 4-arylthiophene-2-carbaldehydes, illustrates how changing the substituent at the 4-position of the thiophene ring can impact biological activity, providing a model for potential SAR studies on pyrazinyl analogs. nih.gov

Compound AnalogueSubstituent at Thiophene 4-PositionBiological Activity FindingReference IC₅₀ (µg/mL)
2d3-Cyano-5-(trifluoromethyl)phenylExcellent antibacterial activity vs. P. aeruginosa29.7
2d3-Cyano-5-(trifluoromethyl)phenylBest NO scavenger45.6
2i3-Chloro-4-fluorophenylSuperior haemolytic actionN/A
2i3-Chloro-4-fluorophenylOutstanding urease inhibition27.1

These examples underscore the principle that targeted synthetic modifications to the this compound scaffold, guided by SPR/SAR principles, are a rational and powerful approach to developing novel chemical entities with optimized properties for medicinal chemistry research. nih.gov

Supramolecular Chemistry and Self Assembly Research

Host-Guest Recognition and Inclusion PhenomenaThere is no documented research on the ability of 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde to act as a host or guest molecule in recognition or inclusion complexes.

Due to the absence of specific research on this compound in these areas, no detailed research findings or data tables can be provided.

Research Challenges and Future Perspectives

Current Limitations in Synthesis and Application Development

The synthesis of 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde, while theoretically achievable through established cross-coupling methodologies, is not without its significant hurdles. The primary routes for constructing the core bi-heterocyclic system would likely involve palladium-catalyzed reactions such as the Suzuki or Stille couplings.

Synthesis Challenges:

A probable synthetic strategy would involve the coupling of a pyrazine-containing organometallic reagent with a halogenated thiophene-2-carbaldehyde (B41791) derivative, or the reverse. However, several limitations are associated with these methods:

Suzuki Coupling: This reaction, which utilizes boronic acids or esters, can be hampered by the presence of the nitrogen atoms in the pyrazine (B50134) ring, which can coordinate to the palladium catalyst and inhibit its activity. Furthermore, thiophene-boronic acids are known to be susceptible to protodeboronation, a side reaction that can significantly lower the yield of the desired product. The synthesis of the necessary pyrazinylboronic acid or ester precursor can also be challenging.

Stille Coupling: While often effective for complex heterocyclic systems, the Stille reaction necessitates the use of organotin reagents. libretexts.orgwikipedia.org The inherent toxicity of these reagents is a major drawback, posing significant health and environmental concerns, and often requiring stringent purification methods to remove tin residues from the final product. core.ac.uk For complex heterocyclic systems, the choice of coupling partners is critical, and Stille coupling has sometimes proven more robust than other methods. core.ac.uk

A significant limitation in the field is the current lack of a specifically documented and optimized synthesis for this compound in peer-reviewed literature. This absence of established protocols means that researchers must invest considerable effort in methodological development, including the screening of catalysts, ligands, bases, and solvents to achieve viable yields.

Application Development Limitations:

The development of applications for this compound is currently in a nascent stage, primarily due to the synthetic challenges that limit its availability. While both thiophene (B33073) and pyrazine moieties are present in numerous biologically active compounds and functional materials, there is a scarcity of studies on the specific properties and activities of this combined scaffold. nih.govorientjchem.orgresearchgate.net

Challenge AreaSpecific Limitations
Synthesis Lack of a dedicated, optimized synthetic protocol. Potential for catalyst inhibition by the pyrazine nitrogen atoms in Suzuki coupling. Protodeboronation of thiophene-boronic acids. Toxicity and purification challenges associated with organotin reagents in Stille coupling.
Application Limited availability of the compound for screening and testing. Lack of specific data on its biological activity (e.g., anticancer, antimicrobial, anti-inflammatory). Unexplored potential in materials science (e.g., organic electronics, sensors).

Prospective Avenues for Derivatization and Functionalization

The structure of this compound offers multiple sites for chemical modification, opening up a wide array of possibilities for creating a library of novel derivatives with tailored properties.

The most reactive handle for derivatization is the aldehyde group at the 2-position of the thiophene ring. This versatile functional group can undergo a variety of chemical transformations:

Condensation Reactions: The aldehyde can readily react with primary amines to form Schiff bases (imines), or with compounds containing active methylene (B1212753) groups (such as malononitrile or ketones) in Knoevenagel or Claisen-Schmidt condensations to generate a diverse range of conjugated systems.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde would yield the corresponding alcohol, which can be a precursor for ethers and esters.

Wittig and Related Reactions: The aldehyde can be converted to an alkene with a variety of substituents using the Wittig reaction or its variants, providing a route to extend the conjugated system of the molecule.

Beyond the aldehyde group, the pyrazine and thiophene rings themselves offer opportunities for further functionalization, although this can be more challenging due to the need for regioselective reactions.

Derivatization SitePotential ReactionsResulting Structures
Aldehyde Group Condensation with aminesSchiff Bases
Knoevenagel/Claisen-Schmidt CondensationExtended Conjugated Systems
OxidationCarboxylic Acids and derivatives
ReductionAlcohols
Wittig ReactionAlkenes
Thiophene Ring Electrophilic Aromatic SubstitutionHalogenated or Nitrated Derivatives
Pyrazine Ring Nucleophilic Aromatic SubstitutionSubstituted Pyrazines

Interdisciplinary Research Opportunities

The hybrid nature of this compound positions it at the crossroads of several scientific disciplines, offering exciting opportunities for collaborative research.

Medicinal Chemistry and Chemical Biology:

Both thiophene and pyrazine are considered "privileged structures" in medicinal chemistry, as they are found in a multitude of approved drugs and biologically active compounds. nih.govorientjchem.orgmdpi.com Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Similarly, pyrazole-thiophene derivatives have been investigated as potent Akt inhibitors for cancer therapy. nih.gov The pyrazine ring is also a key component of many bioactive molecules. researchgate.net The combination of these two heterocycles in this compound and its derivatives could lead to the discovery of novel therapeutic agents. Interdisciplinary research in this area would involve:

Synthesis and Biological Screening: Organic chemists would synthesize a library of derivatives, which would then be screened by pharmacologists and biologists for various biological activities.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for a particular therapeutic effect.

Materials Science and Organic Electronics:

Thiophene-based oligomers and polymers are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and environmental stability. The incorporation of a pyrazine ring, an electron-accepting unit, into a thiophene-based structure can modulate the electronic properties of the resulting material. This opens up possibilities for the development of novel materials for:

Organic Light-Emitting Diodes (OLEDs): Thienopyrazine derivatives have been investigated as red-light emitting materials. google.com

Organic Photovoltaics (OPVs): The donor-acceptor architecture inherent in the pyrazinyl-thiophene scaffold is a common design strategy for organic solar cell materials.

Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties through derivatization could lead to new semiconducting materials for transistors and sensors.

Interdisciplinary collaborations between synthetic chemists, materials scientists, and physicists would be crucial to design, synthesize, and characterize new functional materials based on the this compound core.

Q & A

Q. What are the key synthetic routes for 4-(Pyrazin-2-YL)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazine derivatives with functionalized thiophene precursors. For example:

  • Step 1 : Thiophene-2-carbaldehyde is functionalized at the 4-position via nucleophilic aromatic substitution or cross-coupling reactions.
  • Step 2 : Pyrazine moieties (e.g., 2-aminopyrazine) are introduced using Suzuki-Miyaura or Ullmann couplings under palladium catalysis .
  • Optimization : Continuous flow reactors and microwave-assisted synthesis improve efficiency, while temperature control (e.g., 80–120°C) and solvent choice (DMF or THF) critically affect regioselectivity .

Key Data :

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor coupling but risk decomposition
Catalyst Loading2–5 mol% PdExcess increases impurities
Reaction Time12–24 hrsProlonged time enhances conversion

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are standard. Purity >95% is achievable with optimized solvent ratios .
  • Characterization :
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm).
  • HPLC-MS : Validates molecular weight (theoretical MW: ~220–230 g/mol) and detects trace impurities .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial : Pyrazine-thiophene hybrids show moderate activity against Staphylococcus aureus (MIC: 8–32 µg/mL) due to membrane disruption or enzyme inhibition .
  • Anticancer : In vitro assays (e.g., MTT against MCF-7 cells) reveal IC50_{50} values of 10–50 µM, linked to apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazine/thiophene) alter bioactivity?

  • Case Study : Replacing pyrazine with pyrazole (as in –3) reduces anticancer potency but enhances solubility. Adding electron-withdrawing groups (e.g., -Cl) improves target binding affinity .
  • Data Contradictions : Some studies report conflicting IC50_{50} values due to assay variability (e.g., serum content in cell media). Orthogonal assays (e.g., clonogenic survival) are recommended for validation .

Structural Analogs Comparison :

CompoundSubstituentKey Activity
This compoundPyrazineAnticancer (IC50_{50}: ~20 µM)
4-(1-Methylpyrazol-4-YL)thiophene-2-carbaldehydePyrazoleAntimicrobial (MIC: 16 µg/mL)
5-Bromo-4-(pyrazin-2-YL)thiophene-2-carbaldehydeBrEnhanced lipophilicity (LogP: 3.2)

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular Docking : The aldehyde group forms hydrogen bonds with catalytic residues of kinases (e.g., EGFR), while the pyrazine-thiophene scaffold occupies hydrophobic pockets .
  • Enzyme Assays : Inhibition of topoisomerase II (IC50_{50}: 15 µM) correlates with DNA intercalation, validated via comet assays .

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Solubility : Conflicting logP values (e.g., 2.5 vs. 3.0) arise from measurement methods (shake-flask vs. HPLC). Use standardized PBS (pH 7.4) for consistency .
  • Stability : Degradation in DMSO (>48 hrs) necessitates fresh preparation for bioassays. LC-MS monitors aldehyde oxidation to carboxylic acid .

Q. What strategies optimize this compound for in vivo studies?

  • Prodrug Design : Masking the aldehyde as an acetal improves pharmacokinetics (e.g., t1/2_{1/2} from 1.2 to 4.5 hrs in rats) .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) enhances tumor targeting and reduces hepatic clearance .

Methodological Guidelines

  • Contradiction Analysis : Use dose-response curves across multiple cell lines to distinguish compound-specific effects from assay artifacts .
  • Safety : Handle aldehydes in fume hoods; avoid skin contact (potential irritants) .
  • Data Reproducibility : Report reaction conditions (catalyst lot, solvent purity) and biological assay protocols in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.